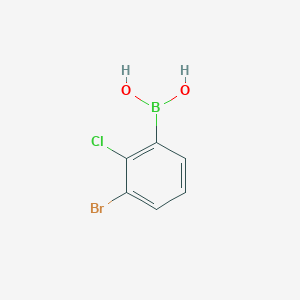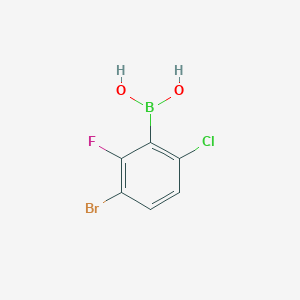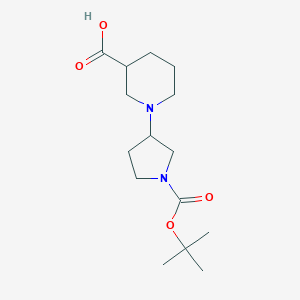
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid
説明
“1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 903094-72-4 . It has a molecular weight of 298.38 . The IUPAC name for this compound is 1-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-12(10-17)16-7-4-5-11(9-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.38 . More detailed physical and chemical properties might be available in specialized chemical databases.科学的研究の応用
Application in PROTAC Development
- Summary of the Application : This compound is useful as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation as well as chemical conjugates . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Results or Outcomes : The use of this compound as a linker in PROTACs can potentially enhance the efficacy of these drugs, although specific results or quantitative data were not provided in the sources I found .
Application in Cross-Coupling Reactions
- Summary of the Application : This compound is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
- Methods of Application : The compound is used as a reagent in these reactions, which involve the formation of carbon-carbon bonds between two different organic compounds .
- Results or Outcomes : The use of this compound in cross-coupling reactions can lead to the synthesis of a wide range of organic compounds .
Application in the Synthesis of Enzymatic Inhibitors and Receptor Ligands
- Summary of the Application : This compound is used in the preparation of several enzymatic inhibitors and receptor ligands .
- Methods of Application : The compound is incorporated into the structure of these inhibitors and ligands, which can then interact with specific enzymes or receptors in the body .
- Results or Outcomes : The use of this compound in the synthesis of enzymatic inhibitors and receptor ligands can potentially lead to the development of new drugs for the treatment of various diseases .
Application in the Synthesis of Niraparib
- Summary of the Application : This compound is an intermediate in the synthesis of Niraparib, an oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
- Methods of Application : The compound is used as an intermediate in the multi-step synthesis of Niraparib .
- Results or Outcomes : The use of this compound in the synthesis of Niraparib has led to the production of an effective drug for the treatment of certain types of cancer .
Application in the Synthesis of Pyrazole Derivatives
- Summary of the Application : This compound is used in the synthesis of pyrazole derivatives .
- Methods of Application : The compound is incorporated into the structure of these derivatives, which can then be used in various chemical reactions .
- Results or Outcomes : The use of this compound in the synthesis of pyrazole derivatives can lead to the production of a wide range of organic compounds .
Application in the Synthesis of Boronic Acid Derivatives
- Summary of the Application : This compound is frequently used in the synthesis of boronic acid derivatives .
- Methods of Application : The compound is used as a reagent in these reactions, which involve the formation of carbon-boron bonds between two different organic compounds .
- Results or Outcomes : The use of this compound in the synthesis of boronic acid derivatives can lead to the synthesis of a wide range of organic compounds .
Safety And Hazards
特性
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-12(10-17)16-7-4-5-11(9-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXSUUXDUDDEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659700 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid | |
CAS RN |
903094-72-4 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



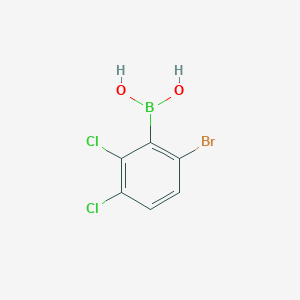
![[2-(2-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521897.png)

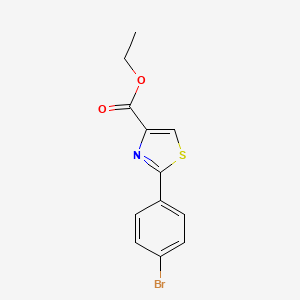
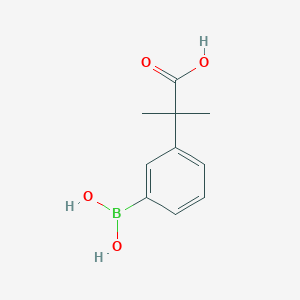
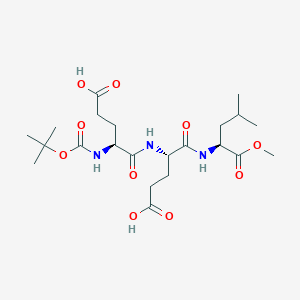
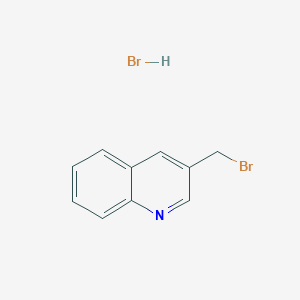
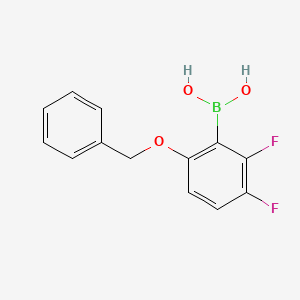
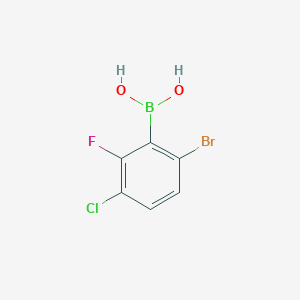
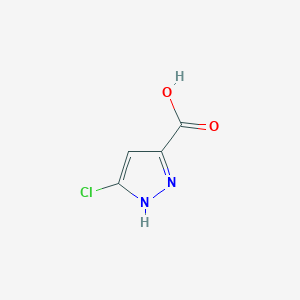
![tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate](/img/structure/B1521908.png)

